molecular formula C16H13NO3 B015735 Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate CAS No. 101192-30-7

Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate

Cat. No.: B015735
CAS No.: 101192-30-7
M. Wt: 267.28 g/mol
InChI Key: YISZIUALHMRHMU-UHFFFAOYSA-N
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Description

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate is a complex organic compound with a unique structure that includes a quinolizine ring system

Scientific Research Applications

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxobenzo[c]quinolizine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of ethyl 1-oxobenzo[c]quinolizine-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate can be compared with other similar compounds, such as:

    Quinolines: These compounds share a similar ring structure and have diverse applications in medicinal chemistry.

    Isoquinolines: These compounds also have a similar ring structure but differ in their chemical properties and applications.

    Benzodiazepines: These compounds have a different ring structure but are used in similar therapeutic contexts.

The uniqueness of ethyl 1-oxobenzo[c]quinolizine-2-carboxylate lies in its specific structure and the resulting chemical and biological properties that distinguish it from these related compounds.

Properties

IUPAC Name

ethyl 1-oxobenzo[c]quinolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZIUALHMRHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392175
Record name Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101192-30-7
Record name Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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